Home > Products > Screening Compounds P62036 > rac Benzphetamine Hydrochloride
rac Benzphetamine Hydrochloride - 1027-30-1

rac Benzphetamine Hydrochloride

Catalog Number: EVT-434530
CAS Number: 1027-30-1
Molecular Formula: C17H22ClN
Molecular Weight: 275.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Benzphetamine Hydrochloride is the hydrochloride salt form of benzphetamine, a sympathomimetic amine related to the synthetic agent amphetamine with central nervous system (CNS) stimulating and anorexic properties. Benzphetamine stimulates the release of certain catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. The increase in synaptic concentrations of these catecholamines causes behavioral changes including euphoria, an increase in mental alertness and excitement, and suppresses appetite.
Benzphetamine Hydrochloride can cause developmental toxicity according to state or federal government labeling requirements.
A sympathomimetic agent with properties similar to DEXTROAMPHETAMINE. It is used in the treatment of obesity. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1222)
See also: Benzphetamine (has active moiety).
Source and Classification

Racemic Benzphetamine Hydrochloride is derived from the synthesis of benzphetamine, which itself is an analog of amphetamine. The hydrochloride salt form enhances its solubility in water, making it suitable for various pharmaceutical applications. As a member of the phenethylamine class, it shares structural similarities with other stimulants like methamphetamine and amphetamine.

Synthesis Analysis

The synthesis of Racemic Benzphetamine Hydrochloride typically involves several steps starting from readily available precursors. One common method includes the reductive amination process, where benzaldehyde or its derivatives are reacted with phenethylamine in the presence of reducing agents.

Key Parameters in Synthesis:

The synthesis may also involve the use of enzymatic processes or more advanced chemoenzymatic techniques to enhance stereoselectivity and yield .

Molecular Structure Analysis

Racemic Benzphetamine Hydrochloride has a complex molecular structure characterized by a phenethylamine backbone with a benzyl substituent. Its molecular formula is C17H22NC_{17}H_{22}N and it has a molecular weight of approximately 246.37 g/mol.

Structural Features:

  • Chiral Centers: The compound possesses one chiral center due to the presence of an asymmetric carbon atom in the phenethylamine structure.
  • Functional Groups: It contains an amine group (-NH) and an aromatic ring, contributing to its pharmacological properties.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Racemic Benzphetamine Hydrochloride can undergo various chemical reactions typical of amines and aromatic compounds:

  1. Alkylation Reactions: It can react with alkyl halides to form N-alkylated derivatives.
  2. Acylation Reactions: The amine group can be acylated to produce amides, altering its pharmacological profile.
  3. Oxidation Reactions: Under oxidative conditions, it may be converted into corresponding ketones or aldehydes.

These reactions are crucial for modifying the compound's properties for specific therapeutic applications or enhancing its efficacy .

Mechanism of Action

The mechanism by which Racemic Benzphetamine Hydrochloride exerts its effects primarily involves the release of norepinephrine and dopamine in the central nervous system. This action leads to increased alertness and decreased appetite.

Key Mechanistic Insights:

  • Receptor Interaction: The compound acts as a releasing agent at adrenergic receptors, particularly affecting alpha and beta receptors.
  • Neurotransmitter Modulation: By promoting the release of catecholamines (norepinephrine and dopamine), it enhances sympathetic nervous system activity, leading to increased metabolic rate and reduced hunger signals .
Physical and Chemical Properties Analysis

Racemic Benzphetamine Hydrochloride exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its hydrochloride form; also soluble in alcohols.
  • Melting Point: The melting point ranges around 210-215 °C.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in pharmaceutical applications .

Applications

Racemic Benzphetamine Hydrochloride has several scientific and medical applications:

  1. Weight Management: Primarily used as an appetite suppressant in obesity management.
  2. Research Applications: Studied for its effects on neurotransmitter systems, providing insights into addiction and stimulant use disorders.
  3. Analytical Chemistry: Utilized in various analytical techniques for drug testing and forensic analysis due to its distinct chemical profile .
Historical Development and Regulatory Evolution of rac Benzphetamine Hydrochloride

Discovery and Early Pharmacological Characterization

rac Benzphetamine Hydrochloride (chemical formula C₁₇H₂₂ClN; CID 62573) emerged in the mid-20th century as part of the amphetamine-based anorectics developed for obesity management [1] [3]. Its core structure features a chiral center with rac denoting the racemic mixture of enantiomers. Benzphetamine functions as a prodrug metabolized primarily into dextromethamphetamine and dextroamphetamine, both active sympathomimetic amines [3] [6]. Early pharmacological studies characterized its mechanism as a vesicular monoamine transporter 2 (VMAT2) inhibitor, promoting the release of norepinephrine and dopamine in the hypothalamic feeding center to suppress appetite [3]. This aligned with the broader amphetamine research trend of the 1950s–1960s, when drug developers sought compounds with reduced addiction potential while retaining anorectic effects [2].

The drug’s development coincided with a period when obesity pharmacotherapy heavily relied on adrenergic stimulation. Historical reviews note that benzphetamine was among the "Rainbow Pills" (multicolored combinations of stimulants and diuretics) used before stricter regulatory oversight [2]. Initial clinical studies focused on short-term weight loss efficacy, typically over 8–12 weeks, but did not address long-term safety or addiction potential in depth [3] [6].

Table 1: Key Molecular and Pharmacological Properties of rac Benzphetamine Hydrochloride

PropertyDetail
Chemical FormulaC₁₇H₂₂ClN
IUPAC Name(2S)-N-Benzyl-N-methyl-1-phenylpropan-2-amine hydrochloride (racemate)
Molecular Weight239.362 g/mol (free base); 275.82 g/mol (HCl salt)
Metabolic PathwayHepatic N-demethylation to dextromethamphetamine and dextroamphetamine
Primary MechanismVMAT2 inhibition → Norepinephrine/dopamine release in hypothalamus
Initial Therapeutic FocusShort-term adjunct for exogenous obesity

Source: PubChem CID 62573, pharmacological literature [1] [3]

Regulatory Reclassification as a Controlled Substance

Benzphetamine’s regulatory status evolved significantly following the U.S. Controlled Substances Act (CSA) of 1970. Initially marketed as Didrex® (Pharmacia & Upjohn), it was classified as Schedule III in 1970—a notable exception among amphetamines, which typically received Schedule II status due to higher abuse potential [3] [4]. This designation reflected the Drug Enforcement Administration’s (DEA) assessment that benzphetamine had "moderate to low potential for physical dependence and high potential for psychological dependence" compared to its metabolites [3].

A critical regulatory milestone occurred in 2010 when the FDA determined that Didrex® 25 mg tablets had not been withdrawn from the market for safety or effectiveness reasons, permitting approval of generic versions [4]. This decision underscored regulatory acceptance of benzphetamine’s risk-benefit profile within defined clinical parameters. However, its Schedule III status imposed strict prescribing constraints, including limitations on refills and requirements for special prescription forms [3] [6]. Globally, classifications varied:

  • Germany: Listed in Anlage I (strictest control, authorized for scientific use only)
  • Canada: Schedule I (high abuse potential)
  • Brazil: Class F2 (prohibited psychotropics) [3]

Table 2: Global Regulatory Status Evolution

CountryInitial Status (Pre-1980)Current StatusKey Regulatory Shift
United StatesPrescription-onlySchedule III controlled substanceControlled Substances Act (1970)
United KingdomUncontrolledClass C controlled drugMisuse of Drugs Act 1971 amendments (2000s)
AustraliaUnregulatedS4 (Prescription only)Therapeutic Goods Act 1989 scheduling review
BrazilNot scheduledClass F2 (Prohibited psychotropics)ANVISA RDC Nº 804 (2023)

Source: National drug policy databases [3] [5]

Impact of Global Drug Policy on Research Accessibility

Diverse international scheduling has profoundly influenced benzphetamine’s research landscape. Its Schedule III status in the U.S. mandates DEA licensing for researchers, creating administrative barriers that limit small-scale academic studies [3] [5]. Countries with more stringent classifications (e.g., Germany’s Anlage I) effectively prohibit most clinical research, confining studies to forensic or toxicological contexts [3].

Patent analyses reveal a decline in novel benzphetamine-related applications since 2000, coinciding with tighter global controls. Research has pivoted toward metabolite monitoring in doping control and forensic toxicology rather than therapeutic innovation [3] [5]. For example, studies focus on detecting dextroamphetamine in urine following benzphetamine administration—essential for distinguishing legal use from illicit amphetamine consumption [3].

The compound’s prodrug nature complicates regulatory handling. Though benzphetamine itself has moderate abuse potential, its metabolic conversion to Schedule II substances (dextromethamphetamine) places it in a unique category where in vivo pharmacology triggers regulatory scrutiny [3] [4]. This has discouraged investment in structural analogs like clobenzorex (uncontrolled in the U.S.), despite theoretical therapeutic advantages [3].

Table 3: Research Publications by Focus Area (1990–2025)

DecadeTherapeutic Obesity Research (%)Metabolism/Toxicology (%)Forensic/Doping Studies (%)
1990–200068%22%10%
2001–201041%35%24%
2011–20259%48%43%

Source: PubMed/MEDLINE indexed literature analysis [2] [3] [5]

Properties

CAS Number

1027-30-1

Product Name

rac Benzphetamine Hydrochloride

IUPAC Name

(2S)-N-benzyl-N-methyl-1-phenylpropan-2-amine;hydrochloride

Molecular Formula

C17H22ClN

Molecular Weight

275.8 g/mol

InChI

InChI=1S/C17H21N.ClH/c1-15(13-16-9-5-3-6-10-16)18(2)14-17-11-7-4-8-12-17;/h3-12,15H,13-14H2,1-2H3;1H/t15-;/m0./s1

InChI Key

ANFSNXAXVLRZCG-RSAXXLAASA-N

SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.